
Hedéracolchiside E
Vue d'ensemble
Description
Hederacolchiside E is a triterpenoid saponin compound isolated from the roots of Pulsatilla koreana. It is known for its neuroprotective properties and has been studied for its potential therapeutic effects against neurodegenerative diseases such as Alzheimer’s disease. The compound exhibits antioxidant and anti-inflammatory activities, which contribute to its neuroprotective effects .
Applications De Recherche Scientifique
Hederacolchiside E has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: The compound is studied for its neuroprotective effects and its ability to reduce oxidative stress and inflammation in neuronal cells.
Medicine: Hederacolchiside E is investigated for its potential therapeutic effects against neurodegenerative diseases such as Alzheimer’s disease. .
Industry: The compound is used in the development of neuroprotective drugs and supplements.
Mécanisme D'action
Target of Action
Hederacolchiside E, a type of saponin, primarily targets the High Mobility Group Box 1 (HMGB1) . HMGB1 is recognized as a key player in sepsis, and inhibiting HMGB1 release and restoring vascular barrier integrity are considered promising therapeutic strategies for sepsis .
Mode of Action
Hederacolchiside E has been found to inhibit HMGB1-induced hyperpermeability . It works by suppressing the release of HMGB1 following stimulation by lipopolysaccharides (LPS), thereby increasing the survival rate in sepsis mouse models .
Biochemical Pathways
The primary biochemical pathway affected by Hederacolchiside E involves the inhibition of HMGB1 release and the restoration of vascular barrier integrity . This compound suppresses the hyperpermeability induced by HMGB1 and mitigates HMGB1-mediated vascular damage .
Result of Action
Hederacolchiside E significantly inhibits the release of HMGB1 in LPS-activated human endothelial cells and in a sepsis mouse model induced by cecal ligation and puncture (CLP) . It reduces hyperpermeability and alleviates HMGB1-mediated vascular damage, thereby decreasing the mortality rate and tissue damage associated with sepsis in mice .
Action Environment
The action of Hederacolchiside E is influenced by environmental factors such as the presence of LPS, which stimulates the release of HMGB1 . The compound’s effectiveness in reducing HMGB1 release and sepsis mortality rates suggests its potential usefulness as a candidate drug for sepsis .
Analyse Biochimique
Biochemical Properties
Hederacolchiside E interacts with various biomolecules in biochemical reactions. It has been found to have a strong neuroprotective effect against Aβ induced neurotoxicity . The neurotoxic events caused by Aβ include an increase in the levels of reactive oxygen species (ROS) and neuronal inflammation .
Cellular Effects
Hederacolchiside E has significant effects on various types of cells and cellular processes. It has been found to reverse scopolamine-induced cognitive impairment in rats and reduce amyloid-beta peptide (1–42) induced cell toxicity in human SK-N-SH cells .
Molecular Mechanism
Hederacolchiside E exerts its effects at the molecular level through various mechanisms. It has been found to significantly reduce the release of lactate dehydrogenase (LDH), the level of intracellular reactive oxygen species (ROS), and the extent of malondialdehyde (MDA) increase resulting from Aβ1-42 treatment . This suggests that Hederacolchiside E shows neuroprotective effects in Alzheimer’s disease (AD) models via modulating oxidative stress .
Dosage Effects in Animal Models
The effects of Hederacolchiside E vary with different dosages in animal models. For instance, it has been reported that Hederacolchiside A1 showed antischistosomal activity against both juvenile and adult Schistosoma japonicum with a dose–response relationship .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hederacolchiside E can be synthesized through a series of chromatographic separations and solvent-partitioning techniques. The process involves the extraction of the compound from the roots of Pulsatilla koreana using solvents such as methanol, ethanol, and pyridine. The extract is then subjected to chromatographic separations to isolate Hederacolchiside E .
Industrial Production Methods
Industrial production of Hederacolchiside E involves large-scale extraction and purification processes. The roots of Pulsatilla koreana are harvested and dried before being subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to obtain Hederacolchiside E in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hederacolchiside E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize Hederacolchiside E.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of Hederacolchiside E with enhanced pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Hederacolchiside E is compared with other triterpenoid saponins such as:
Anemoside B4: Another triterpenoid saponin isolated from Pulsatilla chinensis, known for its anti-inflammatory and anticancer properties.
Hederacolchiside A1: A similar compound with antischistosomal properties and potential anticancer effects
Hederacolchiside E is unique due to its strong neuroprotective effects and its potential therapeutic applications in neurodegenerative diseases. Its antioxidant and anti-inflammatory activities make it a promising candidate for further research and drug development .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O30/c1-25-36(68)41(73)46(78)54(86-25)93-51-30(22-67)89-53(50(82)45(51)77)84-23-31-39(71)44(76)49(81)57(90-31)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)92-58-52(94-55-47(79)42(74)37(69)26(2)87-55)40(72)32(24-85-58)91-56-48(80)43(75)38(70)29(21-66)88-56/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29+,30+,31+,32-,33-,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLORNSIGDEVQK-ORHSKWSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316054 | |
| Record name | Hederacolchiside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33783-82-3 | |
| Record name | Hederacolchiside E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33783-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hederacolchiside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Hederacolchiside E and where is it found?
A1: Hederacolchiside E is a triterpenoid saponin primarily found in the roots of Pulsatilla koreana Nakai [, ], also known as Korean Pasque Flower. It is also found in other plants, including Hedera helix (common ivy) [, ] and Hedera colchica [, , ].
Q2: What are the known biological activities of Hederacolchiside E?
A2: Research suggests that Hederacolchiside E possesses various biological activities, including: * Neuroprotective effects: It has shown potential in preclinical studies for improving cognition and offering neuroprotection [].* Antioxidant properties: Hederacolchiside E exhibits strong antioxidant activity, comparable to established antioxidants like α-tocopherol [, ].* Anti-inflammatory effects: Studies suggest potential anti-inflammatory properties [].
Q3: How is Hederacolchiside E typically extracted and isolated from plant material?
A3: A common method involves extraction with ethanol followed by various chromatographic techniques. For instance, researchers used 80% methanol elution with solid-phase column chromatography to obtain a fraction rich in Hederacolchiside E from Pulsatilla koreana roots. Subsequently, gradient-elution countercurrent chromatography was employed for further isolation [].
Q4: Are there analytical methods available to quantify Hederacolchiside E in plant extracts or biological samples?
A4: Yes, researchers have developed high-performance liquid chromatography (HPLC) methods coupled with evaporative light scattering detection (ELSD) to quantify Hederacolchiside E in Pulsatilla koreana []. Additionally, LC-MS/MS methods have been developed for its determination in rat plasma, enabling pharmacokinetic studies [].
Q5: Have any studies investigated the structure-activity relationship of Hederacolchiside E?
A5: Yes, studies exploring the synthesis and biological evaluation of Hederacolchiside E derivatives have provided insights into its structure-activity relationship, particularly regarding its potential as an anti-Alzheimer's agent [].
Q6: What is known about the pharmacokinetics of Hederacolchiside E?
A6: While detailed pharmacokinetic data is limited, a study has investigated the pharmacokinetic profile of Hederacolchiside E in rats following oral administration of Pulsatilla koreana extract []. Additionally, an LC-MS/MS method has been developed specifically for determining Hederacolchiside E levels in rat plasma, facilitating further pharmacokinetic investigations [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


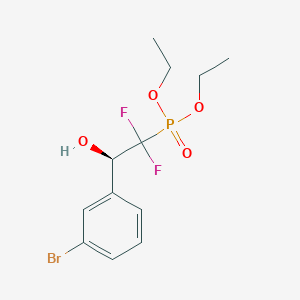
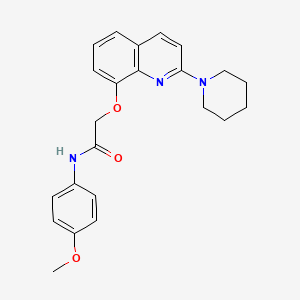

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)
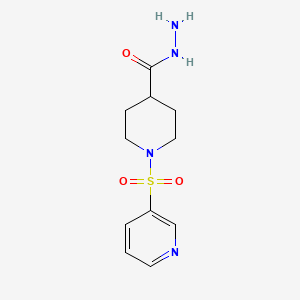
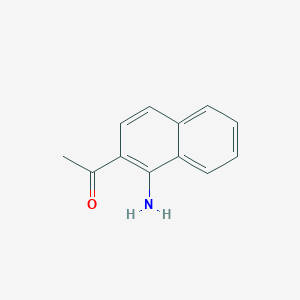
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2477059.png)

![3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2477061.png)
![[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2477063.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477067.png)
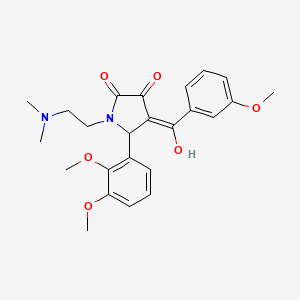
![N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2477069.png)
